![molecular formula C21H28N4OS B2577744 5-((3,5-Dimethylpiperidin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1008980-36-6](/img/structure/B2577744.png)
5-((3,5-Dimethylpiperidin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((3,5-Dimethylpiperidin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C21H28N4OS and its molecular weight is 384.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Therapeutic Potentials and Drug Development
Triazole derivatives, including those related to the specified chemical structure, are notable for their pharmacological significance. They have been studied extensively for their potential as therapeutic agents in treating various diseases due to their wide range of biological activities.
Antimicrobial and Antifungal Applications : Triazole compounds are well-documented for their antimicrobial and antifungal activities. They serve as crucial components in the development of new drugs targeting resistant strains of bacteria and fungi. For example, the triazoles have shown considerable interest in developing novel antimicrobials with activity against neglected diseases and pathogens exhibiting increased resistance (Ferreira et al., 2013).
Anticancer Properties : Triazole derivatives are explored for their anticancer properties, with several studies focusing on their ability to inhibit cancer cell growth and proliferation. Their structural versatility allows for the development of targeted therapies with minimal side effects (Kaushik et al., 2019).
Anti-inflammatory and Analgesic Effects : The derivatives of triazoles have been identified for their potential anti-inflammatory and analgesic effects, making them candidates for developing new pain management and anti-inflammatory drugs (Ohloblina, 2022).
Antiviral Agents : Triazoles have shown promising results as antiviral agents, with research focusing on their application in treating viral infections, including those caused by emerging and re-emerging viruses (Li & Zhang, 2021).
Agricultural Chemicals : Beyond pharmaceutical applications, triazole derivatives are utilized in agriculture as fungicides and insecticides, contributing to crop protection and enhancing agricultural productivity (Nazarov et al., 2021).
作用機序
Target of action
Many compounds with similar structures are known to interact with various receptors or enzymes in the body, which can lead to a variety of biological effects .
Mode of action
It’s possible that it could interact with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways “5-((3,5-Dimethylpiperidin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol” might affect. Compounds with similar structures have been found to affect a variety of pathways, including those involved in inflammation, cell growth, and cell death .
Result of action
Based on its structure, it’s possible that it could have a variety of effects, depending on its specific targets and mode of action .
生化学分析
Biochemical Properties
5-((3,5-Dimethylpiperidin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cholinesterases, which are crucial for neurotransmission. The compound has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts . This interaction is essential for studying neurodegenerative diseases like Alzheimer’s.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involving acetylcholine. By inhibiting cholinesterases, the compound enhances cholinergic signaling, which can affect gene expression and cellular metabolism . This modulation of signaling pathways is crucial for understanding its potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with cholinesterases. The compound binds to the active site of acetylcholinesterase and butyrylcholinesterase, inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to prolonged cholinergic signaling. Additionally, the compound may influence gene expression by modulating transcription factors involved in cholinergic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro models of neurodegenerative diseases . These temporal effects are essential for understanding its potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound enhances cholinergic signaling without significant adverse effects. At higher doses, it can cause toxicity and adverse effects, including neurotoxicity and hepatotoxicity . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450s play a significant role in its metabolism, leading to the formation of various metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in tissues with high cholinesterase activity, such as the brain and liver, which is crucial for its therapeutic effects.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and cellular membranes. It may also localize to specific organelles involved in cholinergic signaling, such as synaptic vesicles . This localization is essential for its activity and function, as it allows the compound to interact with its target enzymes and proteins effectively.
特性
IUPAC Name |
5-[(3,5-dimethylpiperidin-1-yl)-(3-methylphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4OS/c1-5-17-22-21-25(23-17)20(26)19(27-21)18(16-8-6-7-13(2)10-16)24-11-14(3)9-15(4)12-24/h6-8,10,14-15,18,26H,5,9,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTOHIBDPOHLSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC(=C3)C)N4CC(CC(C4)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

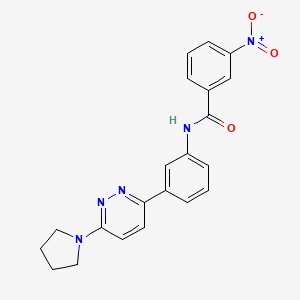
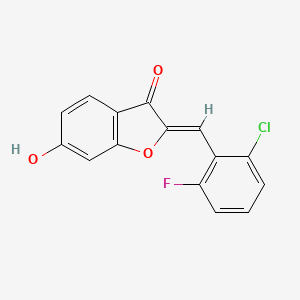
![4-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2577666.png)

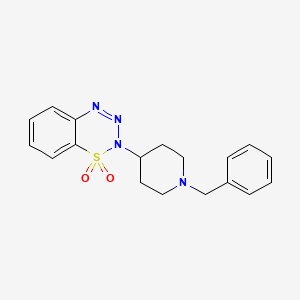
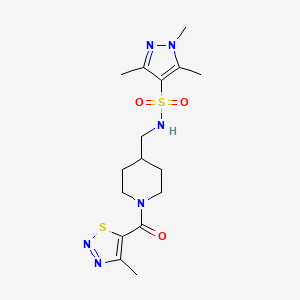
![3-(3-methoxyphenyl)-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2577671.png)
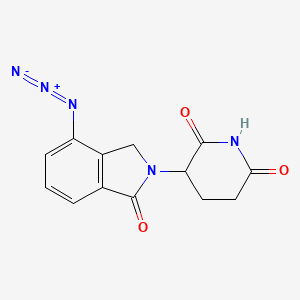
![N-(3-fluorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2577676.png)

![3-chloro-4-fluoro-N-[(3-methylthiophen-2-yl)methyl]aniline](/img/structure/B2577678.png)

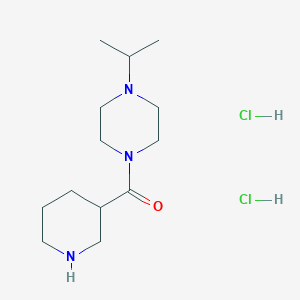
![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] acetate](/img/structure/B2577683.png)